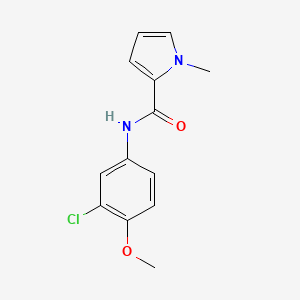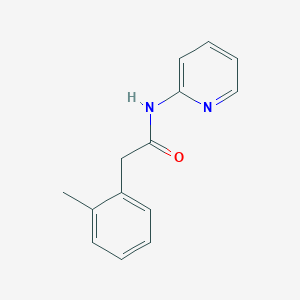![molecular formula C15H11Cl2NO5 B7471162 [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It is a crystalline powder that is white to slightly yellow in color and is sparingly soluble in water. Diclofenac is synthesized using various methods, and its mechanism of action involves inhibition of cyclooxygenase (COX) enzymes.
Wirkmechanismus
The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate involves inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their production is increased in response to injury or tissue damage. By inhibiting COX enzymes, [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to reduce oxidative stress in cells. Additionally, [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and repair. [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has also been shown to have anti-angiogenic effects, which may contribute to its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the effects of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate on specific cell types or in specific tissues may vary, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate. One area of interest is the potential use of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate in cancer treatment. Further studies are needed to determine the optimal dose and treatment regimen for [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate in cancer patients. Additionally, studies are needed to determine the effects of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate on bone healing and regeneration, as well as its potential use in the treatment of Alzheimer's disease. Finally, studies are needed to determine the effects of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate on specific cell types or in specific tissues, as this may provide insights into its potential use in different disease states.
Synthesemethoden
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate can be synthesized using various methods, including the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of thionyl chloride, the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of phosphorus oxychloride, and the reaction of 2,4-dihydroxybenzoic acid with 2,5-dichloroaniline in the presence of acetic anhydride. The yield and purity of [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate depend on the method used for synthesis.
Wissenschaftliche Forschungsanwendungen
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as arthritis, menstrual cramps, and postoperative pain. [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, [2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate has been studied for its effects on bone healing and regeneration, as well as its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO5/c16-8-1-4-11(17)12(5-8)18-14(21)7-23-15(22)10-3-2-9(19)6-13(10)20/h1-6,19-20H,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDMGQAIZPNFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)


![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)



